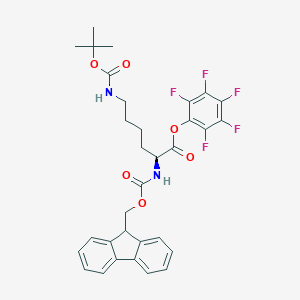

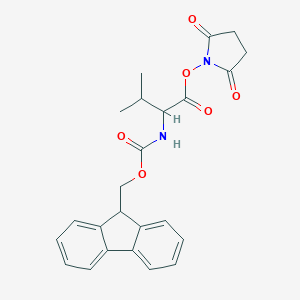

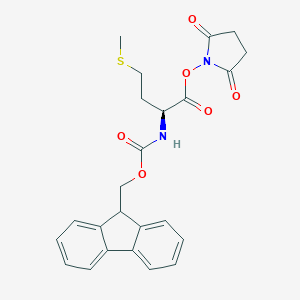

Fmoc-Met-Osu

描述

Fmoc-Met-Osu, also known as N-(9-Fluorenylmethoxycarbonyloxy)succinimide, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an efficient reagent for the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids in high yield .

Molecular Structure Analysis

Fmoc-OSu has a molecular formula of C19H15NO5 and a molecular weight of 337.33 . The structure of Fmoc-OSu involves the fluorenyl group, which is highly fluorescent .Chemical Reactions Analysis

Fmoc-OSu is frequently used as a protecting group for amines. The Fmoc group can be introduced by reacting the amine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .科学研究应用

Hydrogel Construction

- Scientific Field : Material Science

- Application Summary : Fmoc-functionalized amino acids, including Fmoc-Met-Osu, have been used to construct hydrogels . These hydrogels find a wide range of applications .

- Methods of Application : The hydrogelation of double Fmoc-functionalized L-lysine [Fmoc (N α )- L -lysine (N ε Fmoc)-OH, (Fmoc-K (Fmoc))] as a low molecular weight gelator (LMWG) is demonstrated . The self-assembly of Fmoc-K (Fmoc) was driven by aromatic π–π stacking and hydrogen bonding interactions .

- Results or Outcomes : Fmoc-K (Fmoc) exhibits pH-controlled ambidextrous gelation (hydrogelation at different pH values as well as organogelation), which is significant among the gelators . It has several advantages such as pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .

Amino Ester Hydrolysis

- Scientific Field : Organic Chemistry

- Application Summary : Fmoc-protected amino esters, including Fmoc-Met-Osu, can be hydrolyzed using calcium (II) iodide as a protective agent for the Fmoc protecting group .

- Methods of Application : Mild orthogonal ester hydrolysis conditions are systematically explored using calcium (II) iodide as a protective agent for the Fmoc protecting group and optimized for a broad scope of amino esters .

- Results or Outcomes : The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .

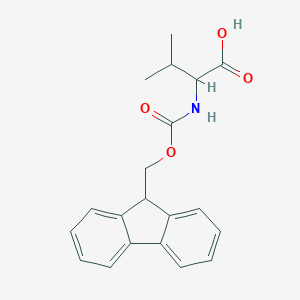

Peptide Synthesis

- Scientific Field : Biochemistry

- Application Summary : Fmoc-protected amino acids, including Fmoc-Met-Osu, are used in solid-phase peptide synthesis (SPPS) .

- Methods of Application : The use of resin, the ninhydrin test, some of the protecting groups, coupling reagents for peptide bond formation and the cleavage process are involved in all phases of the synthesis .

- Results or Outcomes : The Fmoc strategy in SPPS has gained popularity due to its efficiency .

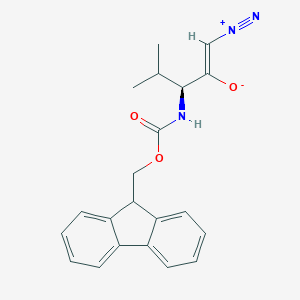

Solvent-Controlled Self-Assembly

- Scientific Field : Physical Chemistry

- Application Summary : Fmoc protected single amino acids, including Fmoc-Met-Osu, have been used in solvent-controlled self-assembly . This process facilitates the formation of various structures that serve as excellent bio-organic scaffolds for diverse applications .

- Methods of Application : The self-assembly of Fmoc protected single amino acids is controlled by solvent variation . The mechanism that allows this control was investigated using coarse-grained molecular dynamics simulations .

- Results or Outcomes : The study demonstrated that Fmoc protected aliphatic single amino acids are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

Preparation of N-(9-fluorenylmethoxycarbonyl) Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : Fmoc-Met-Osu is an efficient reagent for the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids in high yield .

- Methods of Application : The Fmoc group can be introduced by reacting the amine with Fmoc-OSu . Dipeptide formation is lower than with the chloroformate, Fmoc-Cl .

- Results or Outcomes : It has been employed in the synthesis of glycopeptides .

Analytical Uses

- Scientific Field : Analytical Chemistry

- Application Summary : Because the fluorenyl group is highly fluorescent, certain UV-inactive compounds may be reacted to give the Fmoc derivatives, suitable for analysis by reversed phase HPLC .

- Methods of Application : The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), or through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

- Results or Outcomes : Analytical uses of Fmoc-Cl that do not use chromatography may be limited by the requirement that excess Fmoc-Cl be removed before an analysis of fluorescence .

安全和危害

未来方向

Fmoc-protected single amino acids have attracted great interest due to their ease of synthesis and applications as functional materials. They can form well-defined crystalline structures through uniform parallel Fmoc stacking and the optimization of ion concentrations . The self-organizations of Fmoc-modified individual amino acids, di- and tripeptides, and tetra- and pentapeptides have potential applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O6S/c1-33-13-12-20(23(29)32-26-21(27)10-11-22(26)28)25-24(30)31-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19-20H,10-14H2,1H3,(H,25,30)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHGGWPKXOCXAB-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

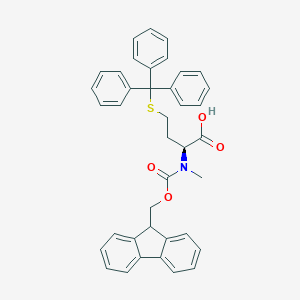

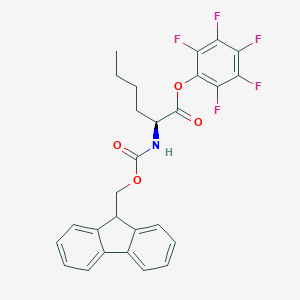

CSCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Met-Osu | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

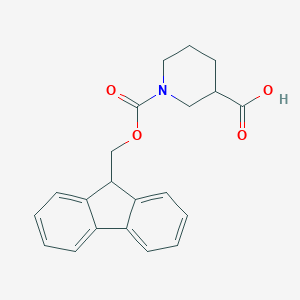

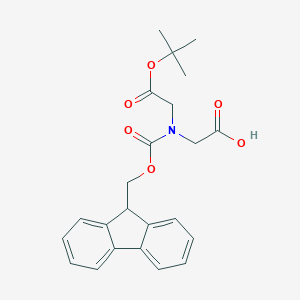

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。